![molecular formula C38H28N2 B052187 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl CAS No. 120260-01-7](/img/structure/B52187.png)
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl
Overview
Description
4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is used as a solution-processable Phosphorescent Host in organic electronics such as OLED devices .
Synthesis Analysis
A study simulated the absorption spectra of CBP in gas and condensed phases using the efficient time-dependent long-range corrected tight-binding density functional theory (TD-LC-DFTB). The accuracy of the condensed-phase absorption spectra computed using the structures obtained from classical molecular dynamics (MD) and quantum mechanical/molecular mechanical (QM/MM) simulations was examined by comparison with the experimental absorption spectrum .Molecular Structure Analysis
The empirical formula of CBP is C36H24N2. It has a molecular weight of 484.59 . The absorption spectra of CBP in gas and condensed phases were simulated in a study, indicating that the method used (TD-LC-DFTB) is accurate and robust in calculating the excitation energies of CBP .Chemical Reactions Analysis
CBP is widely used as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). .Physical And Chemical Properties Analysis
CBP has a melting point of 281-285 °C. It is soluble in THF, chloroform, and dichloromethane. Its fluorescence is at λex 369 nm in THF. The orbital energy of HOMO is 6.0 eV and LUMO is 2.9 eV .Scientific Research Applications
Host Material in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
CBP is widely used as a host material in PhOLEDs . In these devices, CBP is used to transfer excitation energy to the emitter and confine the exciton in the emissive layer . The absorption spectra of CBP in gas and condensed phases have been simulated using time-dependent long-range corrected tight-binding density functional theory (TD-LC-DFTB), which is found to be an accurate and robust method for calculating the excitation energies of CBP .
OLED Technology
CBP plays a significant role in the development of OLED technology due to its high brightness, low-cost, low energy consumption, light weight and mechanical flexibility . It is used in many devices such as televisions, mobile phones, and other lighting resources .
Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, CBP is used as a host material where the heavy metal-based phosphorescent emitter is doped . These types of OLEDs have attracted much attention because they can generate light from both singlet and triplet states, allowing the internal quantum efficiency to reach nearly 100% .
Morphological Stability in Electrophosphorescence
A novel compound (BCBP) based on the modification of CBP through arylmethylene bridge linkage was synthesized . This compound showed a high glass transition temperature (Tg) of 173 °C due to the introduction of the bridged structure, remarkably contrasting with a low Tg of 62 °C for CBP . This morphological stability is crucial for the efficiency of electrophosphorescence .
Low Turn-On Voltage in Electroluminescent Devices
The bridged structure in BCBP enhances the conjugation and raises the HOMO energy, thus facilitating hole-injection and leading to a low turn-on voltage in an electroluminescent device . This property is beneficial for the performance and energy efficiency of these devices .
High Power Efficiency in OLEDs
With the device structure of ITO/MoO3/NPB/Ir complex: BCBP/BCP/Alq3/LiF/Al, maximum power efficiencies of 41.3 lm/W and 6.3 lm/W for green- and blue-emitting OLED were achieved, respectively . This demonstrates the potential of CBP and its derivatives in achieving high power efficiency in OLEDs .
Safety And Hazards
CBP is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
properties
IUPAC Name |
9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJKAYZIMMJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621608 | |
Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl | |
CAS RN |
120260-01-7, 604785-54-8 | |
Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) in OLEDs and how does it interact with other materials?
A1: 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) acts as a host material in OLEDs, particularly in those utilizing thermally activated delayed fluorescence (TADF) emitters [, ]. It serves as both a host and a hole transporting layer due to its favorable energy levels and charge carrier mobility.
- Charge Preseparation: The exciplex matrix supports charge preseparation for the step-by-step charge transfer-based energy transfer, effectively suppressing quenching effects [].
- Enhanced RISC: The exciplex matrix elevates the reverse intersystem crossing (RISC) efficiencies, allowing for efficient upconversion of triplet excitons to singlet excitons, which is crucial for TADF [].
- Reduced Triplet Nonradiative Decay: The exciplex matrix helps to reduce the rate of nonradiative decay from the triplet state, further improving the efficiency of light emission [].
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